3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine
Overview
Description
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine is a heterocyclic compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol This compound is characterized by a pyridazine ring fused with a pyridine ring, and it contains a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine typically involves the reaction of 5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one with maleic acid . The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent and catalyst, followed by purification steps to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine: A closely related compound with a similar structure but different ring fusion.
5,6,7,8-Tetrahydropyrido[3,4-C]pyridazin-3-one: A precursor used in the synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties
Biological Activity
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine is a heterocyclic compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C7H8ClN3 |
Molecular Weight | 169.61 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Melting Point | 147-149 °C |
Boiling Point | 368.3 ± 42.0 °C |
Flash Point | 176.5 ± 27.9 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to diverse biological outcomes such as antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridazine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
Several studies have explored the anticancer potential of pyridazine derivatives, including this compound. These compounds have been found to induce apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of cell cycle regulators. Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells.
Case Studies
- Anticancer Activity : A study conducted on a series of pyridazine derivatives demonstrated that compounds with chlorine substitutions exhibited enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported IC50 values ranging from 10 µM to 25 µM for different derivatives .
- Antimicrobial Efficacy : In another investigation focusing on the antimicrobial properties of pyridazine derivatives, it was found that compounds similar to this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one with maleic acid under specific conditions to yield the desired compound. Various synthetic routes have been optimized for improved yield and purity.
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-3-5-1-2-9-4-6(5)10-11-7/h3,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBBFWAJORBXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NN=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671939 | |
Record name | 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029721-23-0 | |
Record name | 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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